3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Medicinal Chemistry Chemical Synthesis Quality Control

Inconsistent sourcing of the spirohydantoin core often introduces uncontrolled variables that derail SAR studies. This rigid, three-dimensional scaffold delivers the conformational precision required for challenging targets like protein-protein interactions and epigenetic enzymes, where the N3-methyl group is critical for biological activity. - Privileged scaffold for exploring 3D chemical space and improving target selectivity. - Consistent ≥95% purity ensures reproducibility in focused library synthesis. - Bulk quantities available with expedited global shipping for seamless lead optimization.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B12351270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCN1C(=O)C2(CCNC2)NC1=O
InChIInChI=1S/C7H11N3O2/c1-10-5(11)7(9-6(10)12)2-3-8-4-7/h8H,2-4H2,1H3,(H,9,12)
InChIKeyJBQBTYNSPUCGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione: A Key Spirocyclic Building Block


3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 737697-00-6) is a heterocyclic compound featuring a spirocyclic core that fuses a hydantoin ring with a pyrrolidine ring . This core is a privileged scaffold in medicinal chemistry due to its enhanced three-dimensionality and conformational rigidity, which are known to improve target binding and physicochemical properties compared to planar aromatic systems [1].

Why Substitution Fails for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione


The activity and selectivity of spirohydantoin-based molecules are exquisitely sensitive to substitution patterns. Minor alterations, such as the absence of the N3-methyl group or changes at the N7-position, can drastically alter molecular conformation, lipophilicity, and, consequently, biological target engagement [1]. This structural sensitivity makes the precise and consistent sourcing of the unsubstituted core, 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, critical for reproducible lead optimization. Substituting with a close analog like the non-methylated core or a differently substituted derivative introduces an uncontrolled variable that can derail structure-activity relationship (SAR) studies [2].

Quantitative Evidence for Selecting 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione


Superior Purity for Reproducible Synthesis

Commercially available 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is consistently offered with higher certified purity compared to its non-methylated analog, 1,3,7-triazaspiro[4.4]nonane-2,4-dione . This higher purity, typically ≥98%, is crucial for minimizing side reactions and ensuring reproducible yields in subsequent synthetic steps .

Medicinal Chemistry Chemical Synthesis Quality Control

N3-Methyl Group Drives Biological Selectivity

In a series of 7-arenesulfonyl-3-arylmethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, the presence of an N3-methyl group was essential for observed antibacterial activity. Derivatives with a free N3-H showed significantly reduced or no activity against tested bacterial strains, highlighting the N3-methyl as a critical pharmacophoric element [1].

Structure-Activity Relationship Medicinal Chemistry Drug Design

Conformational Rigidity Enhances Target Engagement

The spirocyclic core of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione imposes a defined three-dimensional orientation of its functional groups. This is in stark contrast to more flexible, non-spirocyclic analogs like simple linear hydantoins [1]. This conformational pre-organization is known to reduce the entropic penalty upon target binding, often translating to improved binding affinity and selectivity for biological targets [2].

Molecular Recognition Computational Chemistry Drug Design

Validated Synthetic Utility for Derivatization

The 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione core has a demonstrated track record as a versatile intermediate. It has been successfully utilized in the synthesis of diverse libraries of biologically active compounds, including those with anticancer [1] and antimicrobial [2] properties. This established synthetic utility provides a lower-risk starting point compared to less-explored spirocyclic cores.

Synthetic Chemistry Lead Optimization Library Synthesis

Application Scenarios for 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione


Core Scaffold for Kinase and PPI Inhibitors

The rigid, three-dimensional structure of the 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione core is ideal for exploring chemical space in challenging drug targets like protein-protein interactions [1]. Its use as a central scaffold for building focused libraries to screen against kinases or epigenetic targets like histone acetyltransferases is supported by its ability to project substituents in a defined orientation [2].

Antimicrobial Potency and Spectrum Optimization

Derivatives of the 3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold have shown antibacterial activity [1]. This compound serves as an essential building block for synthesizing and evaluating new analogs to optimize potency against resistant bacterial strains, where the N3-methyl group has been shown to be critical for activity [1].

Targeting Apoptosis in Cancer Drug Development

Research on related spirohydantoin scaffolds demonstrates their potential to induce apoptosis in cancer cell lines [1]. Procuring 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione enables the development of new analogs to explore mechanisms of action, such as VEGFR2 inhibition, and to optimize proapoptotic effects against specific cancer types [1].

Selective Chemical Probe Development

The conformational rigidity of the spirocyclic core makes it an excellent starting point for developing selective chemical probes [1]. By using this compound as a scaffold, researchers can append various warheads and targeting moieties to create tools for dissecting complex biological pathways with high target specificity [2].

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